molecular formula C10H8F4O2 B2407087 4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde CAS No. 2193059-17-3

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde

Cat. No.: B2407087
CAS No.: 2193059-17-3
M. Wt: 236.166
InChI Key: YOINXIXPJMEACS-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde (molecular formula: C₁₀H₈F₄O₂; molecular weight: 236.17 g/mol) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 1,1,2,2-tetrafluoro-2-methoxyethyl group. This unique structure combines the reactivity of an aldehyde group with the electronic and steric effects imparted by the fluorinated methoxyethyl substituent. The tetrafluoroethoxy moiety enhances the compound’s electronegativity and chemical stability, making it a candidate for applications in materials science, agrochemicals, and pharmaceutical intermediates .

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-16-10(13,14)9(11,12)8-4-2-7(6-15)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOINXIXPJMEACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=C(C=C1)C=O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Notable Properties/Applications
4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde C₁₀H₈F₄O₂ 236.17 Para-substituted tetrafluoroethoxy group High electronegativity, aldehyde reactivity for condensations
4-((1,1,1,2-Tetrafluoro-3-(methyl(phenyl)amino)propan-2-yl)oxy)benzaldehyde C₁₇H₁₄F₄NO₂ ~364.3* Tetrafluoropropyl-phenylamino-oxy group Enhanced basicity due to amine; potential for drug intermediates
2-Methyl-1,3-benzoxazole-4-carbaldehyde C₉H₇NO₂ 161.16 Benzoxazole ring with methyl group Planar aromatic structure; used in fluorescent probes

*Estimated based on molecular formula.

Key Observations:

  • Electronic Effects: The tetrafluoroethoxy group in the target compound increases electron-withdrawing effects compared to non-fluorinated analogs like 2-methyl-1,3-benzoxazole-4-carbaldehyde. This enhances the electrophilicity of the aldehyde group, favoring nucleophilic addition reactions .
  • Steric and Stability Considerations : The bulky tetrafluoroethoxy substituent may reduce solubility in polar solvents compared to simpler aldehydes but improves resistance to hydrolysis and thermal degradation .

Fluorinated Polymers and Small Molecules

The compound’s fluorinated side chain invites comparison with perfluorinated polymers like Nafion (CAS 31175-20-9), a sulfonated tetrafluoroethylene copolymer. While Nafion’s high equivalent weight (1100 g/mol SO₃H⁻ groups) and ion-exchange capacity (IEC ≈ 0.91 meq/g) enable proton conductivity in fuel cells, the target compound’s smaller size and aldehyde functionality make it more suitable for synthetic organic chemistry rather than bulk material applications .

Biological Activity

4-(1,1,2,2-Tetrafluoro-2-methoxyethyl)benzaldehyde is a fluorinated aromatic aldehyde with significant potential in various biological applications. Its unique structure allows for interactions with biological molecules, making it a candidate for research in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C10H8F4O2
  • Molecular Weight : 236.17 g/mol
  • CAS Number : 2193059-17-3

The biological activity of this compound is largely attributed to its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. Such interactions can affect enzyme activities and metabolic pathways, making this compound valuable for studying biochemical processes.

Enzyme Interaction Studies

The compound is utilized in studies focusing on enzyme interactions. It serves as a model compound to investigate how modifications in chemical structure can influence enzyme kinetics and metabolic pathways. The presence of the tetrafluoro group enhances the compound's reactivity, which may lead to more pronounced effects in enzyme inhibition or activation.

Study on Enzyme Inhibition

A study explored the inhibition of specific enzymes by aldehyde derivatives. The results indicated that modifications in the aldehyde structure could significantly impact enzyme affinity and inhibition rates. Although direct data on this compound was not provided, similar compounds showed promising results in modulating enzyme activities.

Toxicological Assessments

Toxicological assessments have been conducted on related benzaldehyde compounds to evaluate their safety profiles. These studies often measure cytotoxicity using cell lines such as HepG2 (human liver cells). While specific data for the tetrafluorinated compound is sparse, understanding the toxicity of related structures helps infer potential risks associated with its use in biological systems .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-(Methoxy)benzaldehydeC8H8O3Antimicrobial activity against bacteria
4-(1,1,2,2-Tetrafluoroethoxy)benzaldehydeC9H6F4O2Potentially similar reactivity
4-(Hydroxy)benzaldehydeC7H6O3Antioxidant properties

The unique tetrafluoro substitution pattern in this compound provides distinct chemical properties compared to other benzaldehydes. This may enhance its stability and reactivity towards biological targets .

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